dimethyl 2-(1-{4-chloro-3-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(1-{4-chloro-3-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves multiple steps. The starting materials typically include 4-chloro-3-nitrobenzoyl chloride, 2,2,6-trimethyl-3-thioxo-2,3-dihydroquinoline, and dimethyl 1,3-dithiole-4,5-dicarboxylate. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Dimethyl 2-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of dimethyl 2-(1-{4-chloro-3-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Other quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Dithiole derivatives: Compounds with the dithiole moiety may exhibit similar reactivity but differ in their overall structure and applications.
Uniqueness
The uniqueness of dimethyl 2-(1-{4-chloro-3-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H21ClN2O7S3 |
---|---|
Molecular Weight |
605.1g/mol |
IUPAC Name |
dimethyl 2-[1-(4-chloro-3-nitrobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H21ClN2O7S3/c1-12-6-9-16-14(10-12)18(25-38-19(23(31)35-4)20(39-25)24(32)36-5)21(37)26(2,3)28(16)22(30)13-7-8-15(27)17(11-13)29(33)34/h6-11H,1-5H3 |
InChI Key |
BEYAEFBILOBTSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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